molecular formula C8H6ClFO2 B2615280 3-Chloro-2-fluoro-6-methylbenzoic acid CAS No. 1427382-13-5

3-Chloro-2-fluoro-6-methylbenzoic acid

Cat. No.: B2615280
CAS No.: 1427382-13-5
M. Wt: 188.58
InChI Key: ZRJMYWSSJVVPDX-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-methylbenzoic acid typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-6-methylbenzoic acid, where chlorine is introduced to the aromatic ring. This can be achieved through electrophilic aromatic substitution using chlorine gas or other chlorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-fluoro-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluoro-6-methylbenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted synthesis and applications .

Properties

IUPAC Name

3-chloro-2-fluoro-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJMYWSSJVVPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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